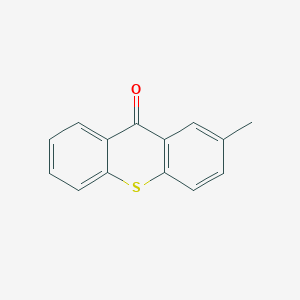

9H-Thioxanthen-9-one, 2-methyl-

Beschreibung

Significance of Thioxanthone Derivatives in Contemporary Chemical Research

Thioxanthone derivatives are a class of sulfur-containing heterocyclic compounds built upon the 9H-thioxanthen-9-one core. This tricyclic system is notable for its robust chemical stability and, most importantly, its rich photochemistry. In contemporary chemical research, thioxanthones are highly valued as potent photoinitiators and photosensitizers. mdpi.com Upon absorption of ultraviolet (UV) or visible light, they can efficiently generate reactive species, such as free radicals, which can initiate polymerization reactions. This property is the cornerstone of their widespread application in UV curing technologies for inks, coatings, and adhesives.

The versatility of the thioxanthone scaffold allows for fine-tuning of its photophysical and chemical properties through the introduction of various substituents. These modifications can alter the absorption wavelength, initiation efficiency, and solubility of the derivatives, tailoring them for specific applications. mdpi.com Beyond materials science, the thioxanthone framework is also a "privileged scaffold" in medicinal chemistry. Its planar structure allows for intercalation with DNA, leading to the investigation of numerous derivatives as potential anticancer agents. nih.gov Researchers continuously explore new synthetic routes to create novel thioxanthone derivatives with enhanced biological activity and reduced toxicity.

Historical Context of 9H-Thioxanthen-9-one Research

The exploration of thioxanthen-9-ones dates back to early advancements in synthetic organic chemistry. Initial synthetic methods often involved the cyclization of 2-mercaptobenzoic acid (thiosalicylic acid) with a suitable aromatic partner in the presence of a strong acid. One of the classical methods for creating the core thioxanthone structure is the reaction of thiosalicylic acid with benzene (B151609) in concentrated sulfuric acid.

A significant leap in the synthesis of thioxanthen-9-ones and their analogues came with the development of more efficient methods, such as the reaction of (2-fluorophenyl)(2-halophenyl)methanones with sodium sulfide (B99878). researchgate.net This approach provided a more versatile route to a wider range of derivatives. The discovery of their photochemical reactivity in the mid-20th century marked a pivotal moment, propelling thioxanthones into the spotlight as valuable photosensitizers for various chemical transformations. This led to their commercial use as photoinitiators in industrial polymerization processes.

Specific Academic Relevance of the 2-Methyl Substitution in 9H-Thioxanthen-9-one

The introduction of a methyl group at the 2-position of the 9H-thioxanthen-9-one ring system imparts specific and academically significant characteristics to the molecule. The methyl group, being an electron-donating group, influences the electronic distribution within the aromatic system, which in turn alters its photophysical and photochemical behavior.

One of the key findings in academic research is that the presence of an electron-donating group at the 2-position, such as a methyl group, can decrease the reactivity of the triplet excited state towards certain molecules like amines and alkenes. researchgate.net This modulation of reactivity is of great interest in designing photoinitiating systems with controlled activity.

Furthermore, the 2-methyl substituent affects the compound's spectral properties. Spectroelectrochemical studies have been conducted on 2-methyl-9H-thioxanthene-9-one, revealing insights into its reduction potentials and the electronic absorption spectra of its resulting radical anions and dianions. This research is crucial for applications in organic electronics where the compound and its derivatives can be used as pendant groups in electro-active polymers.

The synthesis of 2-methyl-9H-thioxanthen-9-one can be achieved through various organic synthesis routes, often involving the cyclization of appropriately substituted precursors. The continued academic interest in this specific derivative stems from its role as a model compound for understanding the structure-property relationships within the broader class of thioxanthone photosensitizers.

Detailed Research Findings

To provide a clearer understanding of the properties of 9H-Thioxanthen-9-one, 2-methyl-, the following data has been compiled from scientific literature.

Table 1: Physicochemical Properties of 9H-Thioxanthen-9-one, 2-methyl-

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₀OS | worktribe.com |

| Average Mass | 226.293 Da | worktribe.com |

| Monoisotopic Mass | 226.045236 Da | worktribe.com |

Table 2: Photophysical and Photochemical Data of Thioxanthone Derivatives

| Compound | Triplet Energy (E_T) | Remarks | Reference |

| Thioxanthone (unsubstituted) | > 61 kcal/mol | Diffusion-controlled quenching indicates high triplet energy. | researchgate.net |

| 2-Alkoxy Thioxanthones | > 61 kcal/mol | Similar to unsubstituted thioxanthone, indicating the 2-alkoxy group does not significantly lower the triplet energy. | researchgate.net |

| 9H-Thioxanthen-9-one, 2-methyl- | - | The presence of an electron-donor group at position 2 decreases the triplet reactivity towards amines and alkenes. | researchgate.net |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methylthioxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10OS/c1-9-6-7-13-11(8-9)14(15)10-4-2-3-5-12(10)16-13/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYISVPVWAQRUTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SC3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0065937 | |

| Record name | 9H-Thioxanthen-9-one, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15774-82-0 | |

| Record name | 2-Methylthioxanthone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15774-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylthioxanthone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015774820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylthioxanthone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263518 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Thioxanthen-9-one, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9H-Thioxanthen-9-one, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-9H-thioxanthen-9-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.232 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLTHIOXANTHONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ESH5OH7V2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 9h Thioxanthen 9 One, 2 Methyl

Established Synthetic Pathways to 9H-Thioxanthen-9-one, 2-methyl-

The formation of the 9H-Thioxanthen-9-one, 2-methyl- framework can be accomplished through classical condensation reactions, strategic methylation of precursors, or modern oxidative coupling techniques.

Condensation Reactions in 9H-Thioxanthen-9-one, 2-methyl- Synthesis

A foundational and widely employed method for the synthesis of thioxanthenones is the acid-catalyzed condensation of thiosalicylic acid or its derivatives with an activated aromatic partner. In the case of 9H-Thioxanthen-9-one, 2-methyl-, the reaction involves the condensation of thiosalicylic acid with toluene (B28343). The reaction proceeds by the electrophilic attack of the acylic portion of thiosalicylic acid onto the electron-rich toluene ring, followed by an intramolecular cyclization and dehydration to yield the tricyclic ketone. Concentrated sulfuric acid or polyphosphoric acid (PPA) are commonly used as both the catalyst and the solvent for this transformation.

A closely related synthesis for a substituted analogue, 2,4-diethyl-9H-thioxanthen-9-one, involves the reaction of 2,2'-dithiosalicylic acid with 1,3-diethylbenzene (B91504) in the presence of concentrated sulfuric acid and polyphosphoric acid. chemicalbook.com This reaction proceeds at elevated temperatures, and after workup, yields the desired product in high purity. chemicalbook.com This analogous procedure underscores the general applicability of the condensation strategy for preparing C-ring substituted thioxanthenones.

Table 1: Analogue Condensation Reaction for Thioxanthenone Synthesis

| Reactants | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| 2,2'-Dithiosalicylic acid, 1,3-Diethylbenzene | Concentrated H₂SO₄, Polyphosphoric acid | 65 °C, 5 hours | 2,4-Diethyl-9H-thioxanthen-9-one | 90.2% |

Data sourced from an analogous synthesis. chemicalbook.com

Electrophilic Methylation Strategies for 9H-Thioxanthen-9-one Precursors

The introduction of the methyl group onto the thioxanthenone scaffold can also be achieved via electrophilic substitution, most notably the Friedel-Crafts alkylation. Theoretically, this could involve the direct methylation of 9H-thioxanthen-9-one using a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a Lewis acid catalyst (e.g., AlCl₃). However, the thioxanthenone ring system is deactivated towards electrophilic attack due to the electron-withdrawing nature of the carbonyl group. This deactivation can lead to harsh reaction conditions and potential side reactions.

More commonly, the substitution pattern is established before the final cyclization. Intramolecular Friedel-Crafts reactions are a powerful alternative. researchgate.netnih.govd-nb.infobeilstein-journals.orgnih.gov In these strategies, a suitably substituted precursor, often a diaryl sulfide (B99878) or a related alcohol, is cyclized under acidic conditions. nih.govnih.gov For instance, the synthesis of various 9-aryl/alkyl thioxanthene (B1196266) derivatives has been achieved through an intramolecular Friedel-Crafts alkylation (FCA) of precursor alcohols using trifluoroacetic acid as an effective organocatalyst. nih.govnih.gov This highlights a strategy where the methyl group is already incorporated into one of the aromatic rings of the precursor before the key ring-closing step.

Oxidative Coupling Approaches to the 9H-Thioxanthen-9-one, 2-methyl- Core

Modern synthetic methods are moving towards more efficient and modular strategies like cross-coupling reactions. While direct oxidative coupling to form 9H-Thioxanthen-9-one, 2-methyl- is not widely reported, related transformations demonstrate the potential of this approach. A notable example is the palladium-catalyzed sulfonylative homocoupling of appropriately substituted benzophenones to construct the thioxanthone 10,10-dioxide (sulfone) core. nih.govacs.org

In this methodology, a substituted 2,2'-dihalobenzophenone or a related derivative is treated with a sulfur dioxide surrogate, such as sodium dithionite (B78146) (Na₂S₂O₄), and a palladium catalyst. nih.gov This reaction proceeds via a proposed mechanism involving oxidative addition of the aryl halide to the palladium center, insertion of a sulfur dioxide equivalent, and subsequent intramolecular coupling to form the sulfone-bridged tricyclic system. nih.govacs.org This provides a modular route to the thioxanthenone skeleton, where the resulting sulfone can be a final target or a precursor for other derivatives.

Synthesis of Related 9H-Thioxanthen-9-one, 2-methyl- Derivatives

The 2-methyl-9H-thioxanthen-9-one molecule is a versatile starting material for further functionalization, allowing for the synthesis of a variety of related compounds with modified properties.

Sulfoxide (B87167) and Sulfone Analogues Synthesis

The sulfur atom in the central ring of 9H-thioxanthen-9-one, 2-methyl- can be readily oxidized to form the corresponding sulfoxide and sulfone (10,10-dioxide) analogues. The extent of oxidation can be controlled by the choice of oxidant and reaction conditions. mdpi.com

The selective oxidation to the sulfoxide is typically achieved using a mild oxidizing agent or a stoichiometric amount of a stronger one. Common reagents include hydrogen peroxide under carefully controlled conditions, often with a catalyst. organic-chemistry.orgnih.gov For example, various catalysts like tantalum carbide or specific quinones can promote the chemoselective oxidation of sulfides to sulfoxides. organic-chemistry.org

Further oxidation to the sulfone is accomplished using stronger oxidizing agents or an excess of the oxidant. Hydrogen peroxide in acetic acid is a common and effective system for this transformation. chemicalbook.com The oxidation of 2,4-diethyl-9H-thioxanthen-9-one to its corresponding 10,10-dioxide has been demonstrated using hydrogen peroxide in refluxing acetic acid. chemicalbook.com Similarly, various metal-based catalysts or organocatalysts can be employed with hydrogen peroxide to drive the reaction to the sulfone state. mdpi.comorganic-chemistry.org The conversion of sulfides to sulfones can also be achieved using reagents like potassium permanganate (B83412) or the Davis reagent (2-(phenylsulfonyl)-3-phenyloxaziridine). organic-chemistry.org

Table 2: Oxidation of Thioxanthenone Derivatives

| Substrate | Oxidizing Agent | Conditions | Product | Reference |

|---|---|---|---|---|

| 2,4-Diethyl-9H-thioxanthen-9-one | Hydrogen peroxide | Acetic acid, reflux, 2h | 2,4-Diethyl-10,10-dioxo-10H-10λ⁶-thioxanthen-9-one | chemicalbook.com |

| General Sulfides | H₂O₂ / Tantalum carbide | - | Sulfoxides | organic-chemistry.org |

Halogenated Derivatives (e.g., 2-(Bromomethyl)-9H-thioxanthen-9-one)

The methyl group at the C-2 position is benzylic and thus susceptible to radical halogenation. The synthesis of 2-(bromomethyl)-9H-thioxanthen-9-one is a prime example of this reactivity. nih.govechemi.com This transformation is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under thermal or photochemical conditions. wikipedia.orgmasterorganicchemistry.com This reaction is known as the Wohl-Ziegler bromination. wikipedia.org

The reaction proceeds via a radical chain mechanism where the initiator generates a bromine radical from NBS. This radical abstracts a hydrogen atom from the 2-methyl group to form a resonance-stabilized benzylic radical. The benzylic radical then reacts with a molecule of NBS to yield the 2-(bromomethyl) product and a new succinimidyl radical, which continues the chain. An analogous reaction has been successfully applied to 2,4-diethylthioxanthene-9-one, where NBS and an AIBN-type initiator were used to produce 2,4-bis(1-bromoethyl)thioxanthene-9-one. chemicalbook.com

Table 3: Benzylic Bromination of Thioxanthenone Derivatives

| Substrate | Reagent | Initiator | Product | Reference |

|---|---|---|---|---|

| 2,4-Diethylthioxanthene-9-one | N-Bromosuccinimide (NBS) | 2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) | 2,4-Bis(1-bromoethyl)thioxanthene-9-one | chemicalbook.com |

| 2-Methylbenzo[b]thiophene | N-Bromosuccinimide (NBS) | - (room temp) | 3-Bromo-2-methylbenzo[b]thiophene | tcichemicals.com |

Amino-substituted Thioxanthone Derivatives

The introduction of amino groups to the thioxanthone scaffold, including derivatives of 2-methyl-9H-thioxanthen-9-one, is a key strategy for modulating their photochemical and biological properties. These amino-substituted derivatives are of interest for their potential as photoredox catalysts and in therapeutic applications.

One approach to synthesizing amino-substituted thioxanthones involves the reaction of a bromo-substituted thioxanthone with an amine in the presence of a catalyst. For instance, 2-bromo-9H-thioxanthen-9-one can be reacted with various amine compounds in absolute ethanol (B145695) with a few drops of glacial acetic acid under reflux conditions. jocpr.com This method has been used to prepare a series of Schiff base derivatives. jocpr.com

Another versatile method for creating amino-substituted thioxanthones is through a double aryne insertion into a carbon-sulfur double bond of thioureas. acs.org This technique has successfully produced amino-substituted thioxanthones without the common side reaction of N-arylation. acs.org The use of 3-amino-2-(trimethylsilyl)phenyl triflates as 3-aminobenzyne precursors, which are readily prepared, is a key aspect of this method's success. acs.org

The modification of the thioxanthone structure by adding an amino-derivative group can enhance the photosensitivity of these compounds in the visible light spectrum. acs.org Research has shown that thioxanthone derivatives with different amine substituents can act as potent photosensitizers for iodonium (B1229267) salt in two-component initiating systems for free-radical photopolymerization. acs.org

Here is a table summarizing the synthesis of some amino-substituted thioxanthone derivatives:

| Product | Starting Materials | Reaction Conditions | Yield (%) | Reference |

| N-[(9Z)-2-Bromo-9H-thioxanthen-9-ylidene]benzene-1,2-diamine | 2-bromo-9H-thioxanthen-9-one, 1,2-diaminophenyl | Absolute ethanol, glacial acetic acid, reflux 10h | 30 | jocpr.com |

| N-[(9Z)-2-Bromo-9H-thioxanthen-9-ylidene]-1,3-benzothiazol-2-amine | 2-bromo-9H-thioxanthen-9-one, 2-aminobenzothiazole | Absolute ethanol, glacial acetic acid, reflux 10h | 73 | jocpr.com |

| 2-{[(9E)-2-bromo-9H-thioxanthen-9-ylidene]amino}-3-(1H-indol-3-yl) propanal | 2-bromo-9H-thioxanthen-9-one, tryptophan | Absolute ethanol, glacial acetic acid, reflux 10h | 19 | jocpr.com |

Selenoxanthone Analogues of 9H-Thioxanthen-9-one, 2-methyl-

The synthesis of selenoxanthone analogues represents a frontier in modifying the core structure of thioxanthones to explore new properties. While direct synthesis of selenoxanthone analogues of 2-methyl-9H-thioxanthen-9-one is not extensively detailed in the provided context, the general strategies for synthesizing xanthones and thioxanthones can be adapted. One such method involves the reaction of silylaryl triflates with ortho-heteroatom-substituted benzoates in the presence of cesium fluoride. nih.gov This process is believed to proceed through a tandem reaction involving the nucleophilic coupling of the benzoate (B1203000) with an aryne intermediate, followed by an intramolecular electrophilic cyclization to form the heterocyclic core. nih.gov This approach offers a versatile and efficient route to biologically relevant xanthones, thioxanthones, and acridones. nih.gov

Advanced Synthetic Techniques and Protocols

Modern synthetic chemistry increasingly relies on advanced techniques to improve reaction efficiency, reduce environmental impact, and access novel molecular architectures. Microwave-assisted synthesis and palladium-catalyzed reactions are at the forefront of these innovations in the context of thioxanthone chemistry.

Microwave-Assisted Synthesis of Thioxanthone Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. nih.govnih.gov This technique utilizes microwave irradiation to directly and efficiently heat the reaction mixture. nih.gov

In the synthesis of heterocyclic compounds, microwave irradiation has been shown to be particularly effective. nih.govnih.gov For example, a one-pot, three-component Biginelli condensation to produce octahydroquinazolinone derivatives was successfully carried out under solvent-free conditions using microwave irradiation, resulting in good to excellent yields. researchgate.net This highlights the potential of microwave-assisted synthesis for the efficient production of complex molecules. researchgate.net While a direct application to 2-methyl-9H-thioxanthen-9-one is not detailed, the principles are broadly applicable to the synthesis of its derivatives. The benefits of this method include shorter reaction times, improved yields, and more environmentally friendly procedures. nih.govnih.gov

The following table compares conventional and microwave-assisted synthesis for a series of N-substituted 1,2,3-triazolylmethyl indole (B1671886) derivatives, demonstrating the advantages of the latter:

| Method | Reaction Time | Yield (%) | Reference |

| Conventional | Longer | 64-94 | nih.gov |

| Microwave Irradiation | Shorter | 72-96 | nih.gov |

Palladium-Catalyzed Sulfonylative Homocoupling for Thioxanthone 10,10-Dioxides

A significant advancement in the synthesis of thioxanthone 10,10-dioxides, including derivatives of 2-methyl-9H-thioxanthen-9-one, is the use of palladium-catalyzed sulfonylative homocoupling. nih.govchemrxiv.orgnih.gov This method provides a direct and scalable route to these compounds from appropriately substituted benzophenones. nih.govchemrxiv.org

The reaction typically employs an air-stable and inexpensive palladium(II) catalyst, such as Pd(dppf)Cl₂, in a solvent like DMSO with mild heating. nih.gov A key advantage of this protocol is that it does not require the addition of an external base or quaternary ammonium (B1175870) salts. nih.gov Sodium dithionite (Na₂S₂O₄) is used as the sulfur dioxide source, with at least 1.5 equivalents being necessary for complete conversion of the starting material. nih.gov

This transformation is not only efficient for preparing known thioxanthone 10,10-dioxides but also provides access to previously unreported sulfone-fluoresceins and -fluorones. nih.govchemrxiv.org These compounds are of interest for their potential applications in super-resolution fluorescence microscopy. nih.gov

The general reaction conditions for this palladium-catalyzed sulfonylative homocoupling are summarized below:

| Catalyst | Solvent | Temperature | Reducing Agent | Reference |

| Pd(dppf)Cl₂ | DMSO | 80 °C | Na₂S₂O₄ (≥ 1.5 equiv) | nih.gov |

Spectroscopic Characterization and Computational Chemistry of 9h Thioxanthen 9 One, 2 Methyl and Its Analogues

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 9H-Thioxanthen-9-one, 2-methyl- and its analogues. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.

For instance, in the ¹H NMR spectrum of a derivative, 2-methylamino-9H-thioxanthen-9-one, specific proton signals can be assigned to their respective positions on the aromatic rings and the methylamino group. rsc.orgresearchgate.net Similarly, the ¹³C NMR spectrum reveals the chemical shifts of each carbon atom, including the characteristic carbonyl carbon (C=O) and the carbons of the thioxanthene (B1196266) core and any substituents. rsc.org Detailed NMR data for various thioxanthenone derivatives have been reported, aiding in the confirmation of their synthesized structures. rsc.orgresearchgate.net

Below is a representative table of NMR data for a thioxanthenone derivative, illustrating the type of information obtained from these analyses.

| Compound | Technique | Solvent | Chemical Shifts (δ ppm) |

| 4-((methyl(9-oxo-9H-thioxanthen-2-yl)amino)methyl)phenyl acrylate (B77674) | ¹H NMR | CDCl₃ | 2.29 (s, 3H, -COCH₃), 3.15 (s, 3H, -NCH₃), 4.64 (s, 2H, -CH₂), 7.04 (d, 2H, Ar-H, J = 7.8 Hz), 7.11 (d, 1H, Ar-H, J = 7.8 Hz), 7.24 (m, 1H, Ar-H), 7.43 (d, 2H, Ar-H, J = 8.1 Hz), 7.57 (s, 2H, Ar-H), 7.95 (s, 1H, Ar-H), 8.62 (d, 1H, Ar-H, J = 8.1 Hz) |

| 4-((methyl(9-oxo-9H-thioxanthen-2-yl)amino)methyl)phenyl acrylate | ¹³C NMR | CDCl₃ | 179.8 (C=O), 169.4 (OC=O), 149.5 (ArC), ... |

Table compiled from data presented in a study on thioxanthone-based photoinitiators. rsc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for investigating the vibrational modes of molecules. For 9H-Thioxanthen-9-one, 2-methyl-, these techniques provide characteristic fingerprints based on the vibrations of its functional groups. The strong absorption band corresponding to the carbonyl (C=O) stretching vibration is a prominent feature in the IR spectrum of thioxanthenones. The position of this band can be influenced by substituents on the aromatic rings.

Spectroscopic studies on various thioxanthenone derivatives have utilized IR spectroscopy to confirm the presence of key functional groups. nih.gov For example, in the analysis of 1-chloro-4-propoxy-9H-thioxanthen-9-one, UV-visible spectroscopy was used to monitor the reduction of the ketone group during photopolymerization, a process that could also be tracked by changes in the IR spectrum. rsc.org

| Compound | Technique | Key Vibrational Bands (cm⁻¹) |

| 1-chloro-4-propoxy-9H-thioxanthen-9-one (CPTXO) | UV-Visible (correlates to IR) | Strong absorption at 390 nm corresponding to the C=O group. rsc.org |

| 2-Methoxy-9H-thioxanthen-9-one | FTIR (KBr wafer) | Data available in spectral databases. nih.gov |

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of 9H-Thioxanthen-9-one, 2-methyl- and for elucidating its fragmentation patterns under ionization. nist.govnist.gov The electron ionization (EI) mass spectrum of the related compound 2-isopropyl-9H-thioxanthen-9-one shows a distinct molecular ion peak, confirming its molecular weight. nist.govnist.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in determining the elemental composition of the molecule and its fragments. massbank.jp The fragmentation pathways of thioxanthenone derivatives can be complex, often involving cleavages at the thioether linkage and rearrangements of the aromatic system. researchgate.netnih.govojp.govwvu.eduresearchgate.net Understanding these pathways is crucial for the structural characterization of new and existing analogues. For example, studies on related heterocyclic systems have detailed the characteristic fragmentation patterns observed in mass spectra. researchgate.netnih.govojp.govwvu.eduresearchgate.net

A study on 2-isopropyl-9H-thioxanthen-9-one using LC-ESI-QFT-MS2 revealed several key fragment ions, providing insight into its structure. massbank.jp

| m/z | Tentative Formula | Error (ppm) |

| 184.0348 | C₁₂H₈S⁺ | 3.53 |

| 213.0368 | C₁₃H₉OS⁺ | -0.26 |

| 239.0523 | C₁₅H₁₁OS⁺ | -1.08 |

| 240.0600 | C₁₅H₁₂OS⁺ | -1.25 |

| 255.0837 | C₁₆H₁₅OS⁺ | -0.32 |

Data from the MassBank database for 2-isopropyl-9H-thioxanthen-9-one. massbank.jp

UV-Visible and Near-Infrared (NIR) Absorption Spectroscopy of Radical Anions and Dianions

The electrochemical reduction of 9H-Thioxanthen-9-one, 2-methyl- and its analogues leads to the formation of persistent radical anions and, in some cases, dianions. rsc.org These charged species exhibit strong absorption in the UV-Visible and Near-Infrared (NIR) regions of the electromagnetic spectrum. rsc.org

Spectroelectrochemical studies have shown that the radical anion of 2-methyl-9H-thioxanthen-9-one displays significant absorption bands. rsc.org The electronic absorption spectra of these anions have been interpreted with the aid of time-dependent DFT calculations. rsc.org The dianion of a related S,S-dioxide derivative shows a hypsochromic shift (a shift to shorter wavelength) in its most intense visible region transition compared to the radical anion, a finding supported by experimental data. rsc.org The modification of the thioxanthone skeleton, for instance by introducing an amino-derivative group, has been shown to increase the photosensitivity of these compounds in the visible region. acs.org

Phosphorescence Spectroscopy for Triplet State Characterization

Phosphorescence spectroscopy is a key technique for characterizing the triplet excited states of thioxanthenone derivatives. researchgate.networktribe.com The triplet state plays a crucial role in the photochemical and photophysical properties of these compounds, influencing their applications as photosensitizers. researchgate.netrsc.org

Studies on thioxanthone and its substituted analogues have shown that the triplet-triplet absorption spectra are influenced by solvent polarity and the nature of substituents on the aromatic ring. researchgate.net The triplet state absorption typically occurs in the 600-650 nm region. researchgate.net The phosphorescence emission spectra, usually measured at low temperatures (e.g., 77K), provide information about the energy of the lowest triplet state. For example, the phosphorescence spectrum of 3-methyl-thioxanthone has been reported and analyzed. worktribe.com

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for the detection and characterization of paramagnetic species, such as the radical anions formed during the reduction of 9H-Thioxanthen-9-one, 2-methyl-. nih.govnih.gov EPR spectroscopy provides information about the electronic structure and environment of the unpaired electron. nih.govnih.govrsc.orgresearchgate.net

While direct detection of short-lived radicals can be challenging, spin trapping techniques can be employed to form more stable radical adducts that are readily detectable by EPR. nih.govmdpi.comnih.gov The hyperfine coupling constants obtained from EPR spectra can help identify the specific radical species formed. ichtj.waw.pl In the context of thioxanthenones, EPR has been used to study the radical anions generated electrochemically or photochemically. rsc.orgresearchgate.net For instance, the formation of a thioxanthene carbonyl radical anion has been demonstrated using electron spin resonance. rsc.org The spin density in thioketyl radical anions, which are related to thioxanthenone radicals, has been shown to be located mainly on the sulfur and carbonyl carbon atoms. researchgate.net

Ultrafast Transient Absorption Spectroscopy for Excited State Dynamics

Ultrafast transient absorption spectroscopy is a powerful technique to probe the fleeting excited states of molecules. For thioxanthone derivatives like 2-MTX, this method provides invaluable insights into the dynamics of intersystem crossing (ISC), a process where the molecule transitions from a singlet excited state to a triplet excited state. This triplet state is often the key reactive species in photoinitiation.

Studies on similar thioxanthone compounds have revealed that the ISC process can be incredibly fast, occurring on the picosecond or even sub-picosecond timescale. The efficiency and rate of ISC are influenced by factors such as the solvent environment and the presence of substituents on the thioxanthone core. For instance, the substitution pattern on the aromatic rings can modulate the energy levels of the singlet and triplet states, thereby affecting the ISC rate. While specific data for 2-MTX is not abundant in publicly accessible literature, the general behavior of thioxanthones suggests that the methyl group at the 2-position would influence the electronic properties and thus the excited-state dynamics.

Computational Chemistry and Theoretical Investigations

Computational chemistry provides a theoretical framework to complement experimental findings, offering a deeper understanding of the molecular properties of 2-MTX and its analogues.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is particularly useful for studying excited states and electronic spectra. When a molecule like 2-MTX absorbs light, it can be ionized, forming a molecular ion (cation or anion). TD-DFT can be used to calculate the electronic absorption spectra of these transient ionic species. This is crucial for understanding the subsequent photochemical reactions that these ions might undergo. For instance, the calculated spectra of the 2-MTX radical cation can be compared with experimental transient absorption data to confirm its formation and study its reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in understanding chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's excitability. A smaller gap generally implies that the molecule can be excited more easily.

For 2-MTX, the HOMO is typically a π-orbital delocalized over the thioxanthone backbone, while the LUMO is a π*-antibonding orbital. The presence of the electron-donating methyl group at the 2-position is expected to raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap compared to the unsubstituted thioxanthone. This, in turn, can lead to a red-shift (shift to longer wavelengths) in the absorption spectrum.

A hypothetical representation of the HOMO-LUMO energies for 2-MTX is presented in the interactive table below.

| Molecular Orbital | Energy (eV) | Description |

| LUMO | -2.5 | π*-antibonding orbital, primarily located on the carbonyl group and the aromatic rings. |

| HOMO | -6.2 | π-orbital, with significant contributions from the sulfur atom and the aromatic rings. |

| HOMO-LUMO Gap | 3.7 | Energy difference indicating the molecule's excitability. |

Note: The values in this table are illustrative and would need to be confirmed by specific quantum chemical calculations for 2-MTX.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. For 2-MTX, NBO analysis can quantify the delocalization of electron density and the nature of the interactions between different parts of the molecule. For example, it can describe the hyperconjugative interactions between the methyl group and the aromatic ring, providing a quantitative measure of the electron-donating effect of the methyl substituent.

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For 2-MTX, the MEP map would likely show a region of high negative potential around the oxygen atom of the carbonyl group, making it a prime site for interaction with electrophiles or for hydrogen bonding. The aromatic rings would exhibit a more complex potential landscape, with the methyl group slightly increasing the negative potential on the ring to which it is attached. This information is crucial for understanding intermolecular interactions and the initial steps of chemical reactions involving 2-MTX.

Conformational Analysis and Planarity Studies

The conformational landscape of thioxanthone and its derivatives is characterized by a distinctive non-planar geometry of the central tricyclic system. The parent compound, 9H-Thioxanthen-9-one, is known to interconvert from a planar to a more stable non-planar conformation. chemicalbook.com This inherent structural feature is retained in its substituted analogues, including the 2-methyl derivative.

The central thioxanthene core adopts a folded structure along the S···C(O) axis. This deviation from planarity is a critical determinant of the molecule's electronic and photophysical properties. For instance, in a related derivative, the dihydrochloride (B599025) salt of flupentixol, the dihedral angle between the two outer aromatic rings of the 9H-thioxanthene unit was determined to be 40.35 (18)°. nih.gov While specific values for 2-methyl-9H-thioxanthen-9-one require dedicated computational or crystallographic studies, the general boat-like conformation of the central ring is an established characteristic of the thioxanthone family.

Computational methods, such as time-dependent density functional theory (TD-DFT), are employed to interpret the electronic absorption spectra of these compounds, which are intrinsically linked to their ground-state conformation. researchgate.netrsc.org These calculations help in understanding the spatial arrangement of the atoms and the resulting electronic transitions.

Crystal Structure Analysis and Disorder Phenomena

The crystal structure of thioxanthone derivatives is significantly influenced by the substitution pattern on the aromatic rings. Analysis of a series of methyl-substituted 9H-thioxanthen-9-one compounds reveals that intermolecular interactions, particularly C-H···O hydrogen bonds and π–π stacking, govern the crystal packing. rsc.orgcore.ac.uk The oxygen atom of the carbonyl group typically acts as the primary hydrogen bond acceptor. rsc.org

Disorder phenomena are also observed in the crystals of thioxanthene derivatives. This can manifest as whole-molecule disorder, where a molecule occupies multiple orientations or positions within the crystal lattice. mdpi.com More commonly, disorder is seen in flexible substituent groups. For example, in the crystal structure of a flupentixol derivative, the fluorine atoms of the trifluoromethyl group were found to be disordered over two sets of sites. nih.gov Such disorder reflects the dynamic nature of certain molecular fragments within the confines of the crystal lattice.

| Crystal Feature | Description | Relevant Interactions/Phenomena |

| Molecular Conformation | The tricyclic thioxanthene core is non-planar and folded. | Dihedral angle between aromatic rings |

| Primary Packing Motif | Governed by weak hydrogen bonds and stacking interactions. | C-H···O, π–π stacking |

| Disorder | Can occur as whole-molecule or substituent-level disorder. | Multiple orientations of atoms or groups |

Lattice Energy Calculations and Intermolecular Interactions in Thioxanthone Crystals

The stability of a molecular crystal is quantified by its lattice energy, which is the energy released when gaseous ions or molecules form one mole of a solid ionic or molecular compound. scienceinfo.comlibretexts.org While direct measurement is not feasible, lattice energy can be calculated using theoretical models or estimated indirectly through thermochemical cycles like the Born-Haber cycle. libretexts.orglibretexts.org For molecular crystals like thioxanthones, computational methods are used to calculate the lattice energy by summing the various intermolecular interaction energies.

The intermolecular interactions within thioxanthone crystals are a complex interplay of several forces. A comprehensive understanding of these forces is crucial for crystal engineering. rsc.org The primary interactions that dictate the supramolecular architecture include:

Hydrogen Bonds: Weaker hydrogen bonds, such as C-H···O, play a significant role. The carbonyl oxygen is a proficient acceptor, interacting with hydrogen atoms from the phenyl rings or methyl substituents. rsc.orgcore.ac.uk

π–π Stacking: Aromatic stacking is a common and influential interaction in these systems, often reflected in the similarity of unit cell dimensions across different derivatives. rsc.org

Other Interactions: Depending on the substituents, other interactions like Br···O and S···O can also be determinant packing motifs. rsc.orgcore.ac.uk

| Interaction Type | Description | Significance in Thioxanthone Crystals |

| C-H···O Hydrogen Bonds | Interaction between a C-H donor and the carbonyl oxygen acceptor. | A primary and prevailing interaction motif. rsc.org |

| π–π Stacking | Attractive, noncovalent interactions between aromatic rings. | Influences unit cell dimensions and packing patterns. rsc.org |

| Halogen Bonds (e.g., Br···O) | Noncovalent interaction involving a halogen atom. | Can be a determinant packing motif when halogen substituents are present. rsc.org |

| van der Waals Dispersion | Weak intermolecular forces arising from temporary charge fluctuations. | A fundamental contribution to the overall lattice energy. nih.gov |

Advanced Photochemical and Electrochemical Investigations of 9h Thioxanthen 9 One, 2 Methyl

Photochemical Mechanisms and Reactivity

The photochemical behavior of 2-methyl-9H-thioxanthen-9-one is central to its application as a photoinitiator. Its reactivity is dictated by the nature of its electronically excited states, which can be harnessed to initiate polymerization through various mechanisms.

Photoinduced Polymerization Initiation Mechanisms (Radical and Cationic)

2-Methyl-9H-thioxanthen-9-one and its derivatives are versatile photoinitiators capable of initiating both free-radical and cationic polymerization. In free-radical polymerization, the thioxanthone derivative, upon excitation, generates free radicals that initiate the polymerization of monomers like acrylates. For instance, an acrylate-functionalized thioxanthone derivative has been shown to successfully initiate the photopolymerization of various acrylates under xenon light exposure (λ > 400 nm). rsc.org Thioxanthone derivatives can also act as potent photosensitizers for iodonium (B1229267) salts in two-component initiating systems for the free-radical photopolymerization of monomers like trimethylolpropane (B17298) triacrylate (TMPTA). acs.org

In the realm of cationic polymerization, thioxanthone-based compounds are effective photosensitizers for onium salts, such as iodonium and sulfonium (B1226848) salts. acs.org This process is of significant interest for various industrial applications. The efficiency of these photoinitiating systems is often enhanced by the chemical modification of the thioxanthone structure, for example, by introducing amino groups to increase photosensitivity in the visible light region. acs.org

Role of Singlet and Triplet Excited States

The photochemical activity of 2-methyl-9H-thioxanthen-9-one is intrinsically linked to its singlet and triplet excited states. Upon absorption of light, the molecule is promoted from its ground state to a singlet excited state (S1). nih.gov While direct reactions can occur from the S1 state, intersystem crossing (ISC) to a lower-energy triplet state (T1) is a crucial process for many of its photochemical applications. rsc.orgnih.gov The triplet state is generally longer-lived than the singlet state, allowing for a higher probability of bimolecular reactions. nih.gov

The nature of the lowest triplet excited state, whether it is of n,π* or π,π* character, significantly influences its reactivity. ufba.br For thioxanthone derivatives, the (n,π*) triplet state is typically the more reactive state for processes like hydrogen abstraction. nih.govufba.br The energy of the singlet excited state (E(S1)) can be determined from the intersection of the absorption and emission spectra, which is a key parameter for calculating the free energy change in electron transfer processes. acs.org Thio-benzothioxanthene imide (BTXI), a related derivative, exhibits a high ISC efficiency (ΦΔ = 97%) and a long excited state lifetime (τT = 17.7 μs), highlighting the importance of the triplet state in the photochemistry of this class of compounds. rsc.org

| Property | Description | Reference |

| Excited States | Upon light absorption, the molecule transitions to a singlet excited state (S1) and can undergo intersystem crossing to a triplet excited state (T1). | nih.govrsc.orgnih.gov |

| Triplet State Reactivity | The (n,π*) triplet state is generally more reactive, particularly in hydrogen abstraction reactions. | nih.govufba.br |

| Singlet State Energy (E(S1)) | Determined from absorption and emission spectra, crucial for calculating electron transfer energetics. | acs.org |

| Intersystem Crossing (ISC) Efficiency | High ISC efficiency leads to a significant population of the reactive triplet state. A related derivative, BTXI, shows an ISC efficiency of 97%. | rsc.org |

| Triplet State Lifetime | Longer triplet state lifetimes increase the probability of bimolecular reactions. BTXI has a triplet lifetime of 17.7 µs. | rsc.org |

Electron Transfer Processes in Photoinitiation

Electron transfer is a fundamental mechanism in the photoinitiation processes involving 2-methyl-9H-thioxanthen-9-one and its derivatives. In two-component systems, the excited thioxanthone derivative can act as an electron donor or acceptor. For instance, in combination with an iodonium salt (IOD) or an alkyl bromide, the thioxanthone derivative in its excited state can transfer an electron to these species. acs.org The feasibility of this electron transfer is determined by the free energy change (ΔGet), which can be calculated using the Rehm-Weller equation. Negative values of ΔGet indicate that the electron transfer process is thermodynamically favorable. acs.org

The electrochemical reduction of 2-methyl-9H-thioxanthen-9-one leads to the formation of a persistent radical anion. rsc.org This property is crucial for its role in electro-active polyimides. The ability to form stable radical ions underscores its capacity to participate in electron transfer reactions, which is a key step in many photoinitiation systems.

Hydrogen Abstraction Reactions from Triplet State

Hydrogen abstraction from a suitable donor molecule by the triplet excited state of a thioxanthone derivative is a common pathway for generating initiating radicals. ufba.br The n,π* character of the triplet state of the carbonyl group makes it particularly efficient in this type of reaction. ufba.br The rate of hydrogen abstraction is influenced by the nature of the hydrogen donor, its bond dissociation energy, and its oxidation potential. ufba.br

In the absence of amine synergists, thioxanthone-based photoinitiators can abstract a hydrogen atom from the α-methylene group of allyl monomers to produce primary allyl radicals. nih.gov These radicals then initiate chain propagation. The reactivity in these hydrogen abstraction reactions can be influenced by the specific structure of the allyl monomer, with allyl ether systems showing higher reactivity. nih.gov The process involves the migration of a hydrogen atom from the donor to the oxygen atom of the thioxanthone's carbonyl group in the triplet state. nih.gov

Two-Photon Polymerization Mechanisms

2-Methyl-9H-thioxanthen-9-one derivatives, particularly isopropylthioxanthone (B1242530) (ITX), are effective photoinitiators for two-photon polymerization (TPP). nsf.govnih.gov TPP is a 3D printing technique that utilizes the simultaneous absorption of two photons to initiate polymerization in a highly localized volume. nih.gov This allows for the fabrication of complex micro- and nanostructures with high resolution. nih.gov

In TPP, the photoinitiator absorbs two near-infrared (NIR) photons, which excites it to a higher energy state, leading to the generation of radicals and subsequent polymerization. nih.gov The efficiency of a TPP photoinitiator is related to its two-photon absorption cross-section. Thioxanthone derivatives with extended π-conjugated systems and electron-donating groups tend to have larger two-photon absorption cross-sections. acs.org The initiation can proceed through both radical and cationic mechanisms, depending on the formulation. nih.gov

Photolysis Experiments and Product Characterization

Photolysis studies of thioxanthone derivatives provide valuable insights into their photochemical reaction pathways and the nature of the resulting products. The steady-state photolysis of thioxanthen-9-one-10,10-dioxide in hydrogen-donating solvents like 2-propanol results in the formation of the corresponding pinacol, which is a product of the coupling of two ketyl radicals. ufba.br

In the context of its use in food packaging inks, the metabolism of 2-isopropyl-9H-thioxanthen-9-one (a close derivative of the target compound) has been studied. These studies revealed the formation of several polar metabolites, indicating that the metabolism is regioselective, primarily targeting the isopropyl group and the sulfur atom. nih.gov One of the identified metabolites is an epoxide, which is formed from an unsaturated precursor. The identification of a 1,2-diol metabolite further supports the formation of the epoxide intermediate via hydrolysis. nih.gov This highlights the potential for the formation of various photoproducts and metabolites from thioxanthone-based photoinitiators under different conditions.

Photogeneration of Acids for Chemical Transformations (e.g., Detritylation in Oligonucleotide Synthesis)

Derivatives of 9H-Thioxanthen-9-one, 2-methyl- have been identified as effective photoactivators for the generation of acids, which are crucial for specific chemical transformations such as the detritylation step in oligonucleotide synthesis. researchgate.net The process of oligonucleotide synthesis involves the sequential addition of protected nucleoside monomers to a growing chain on a solid support. A key step in each cycle is the removal of the 5'-O-dimethoxytrityl (DMT) protecting group, a reaction known as detritylation, which is catalyzed by an acid. nih.govnih.gov

Traditionally, this is achieved by washing the support with an acid solution. nih.gov However, photolithographic methods for fabricating high-density oligonucleotide arrays require a spatially controlled method of deprotection. This can be accomplished by using a photoacid generator (PAG), a compound that produces acid upon irradiation with light. researchgate.netnih.gov

Research has shown that specific sulfonium salt derivatives of thioxanthen-9-one (B50317), including a 2-methyl derivative, can function as efficient photoactivators for the detritylation of 5′-O-(4,4′-dimethoxytrityl)thymidine. researchgate.net When irradiated, these compounds generate an acid that cleaves the DMT group, releasing the 5'-hydroxyl for the next coupling reaction. The efficiency of this photo-induced detritylation is influenced by the solvent, with dichloromethane (B109758) being particularly effective. researchgate.net The use of a 2,4-diethyl-thioxanthen-9-one based PAG in an automated DNA synthesizer demonstrated high efficiency, achieving a 98% yield in the elongation step of the oligonucleotide chain, highlighting the practical viability of this approach. researchgate.net

The general mechanism involves the photogeneration of a strong acid, which then protonates the ether oxygen of the DMT group, leading to the formation of the highly stable and colored dimethoxytrityl cation (DMT⁺) and the deprotected oligonucleotide. nih.gov The ability to generate this acid "on-demand" with light allows for precise control over the deprotection process, which is essential for microarray fabrication.

Electrochemical Behavior and Redox Chemistry

The electrochemical properties of 9H-Thioxanthen-9-one, 2-methyl- have been a subject of detailed investigation, particularly its behavior upon reduction and oxidation. These properties are fundamental to its application in areas like organic electronics and as a redox-active label. researchgate.netrsc.org

Electrochemical Reduction (ECR) Processes and Radical Anion Formation

The electrochemical reduction (ECR) of 9H-Thioxanthen-9-one, 2-methyl- in aprotic solvents like acetonitrile (B52724) is characterized as a one-electron reversible process. researchgate.netdoi.org This process leads to the formation of a persistent and long-lived radical anion. researchgate.netdoi.orgnsc.ru Cyclic voltammetry experiments reveal a single, one-electron reduction peak corresponding to the formation of this stable radical anion. doi.org

The stability of the radical anion is a key feature of the thioxanthone scaffold. researchgate.net The ECR potential for 9H-Thioxanthen-9-one, 2-methyl- is a critical parameter, and it has been compared to its selenium analog, 2-methyl-9H-selenoxanthen-9-one. The selenium-containing compound shows a less negative ECR potential, indicating a higher electron affinity compared to its sulfur-containing counterpart. doi.orgnsc.ru

The process can be summarized by the following reaction: TX-CH₃ + e⁻ ⇌ [TX-CH₃]•⁻ (where TX-CH₃ represents 9H-Thioxanthen-9-one, 2-methyl-)

Spectroelectrochemistry for Characterization of Anionic Species

Spectroelectrochemistry is a powerful technique used to study the spectral properties of electrochemically generated species. For 9H-Thioxanthen-9-one, 2-methyl-, this method has been employed to characterize the radical anion formed during its reduction. researchgate.netrsc.org

Using 3D spectroelectrochemistry, researchers have demonstrated that the radical anion of 9H-Thioxanthen-9-one, 2-methyl- exhibits strong absorption in the UV-VIS-NIR (ultraviolet-visible-near-infrared) region of the electromagnetic spectrum. researchgate.netrsc.org The electronic absorption spectra of the neutral molecule and its corresponding negative ion have been interpreted with the aid of time-dependent Density Functional Theory (TD-DFT) calculations. researchgate.net These studies provide a detailed understanding of the electronic transitions that occur in the radical anion, correlating experimental observations with theoretical models. researchgate.net

| Species | Key Spectral Features |

| Neutral 9H-Thioxanthen-9-one, 2-methyl- | Absorption primarily in the UV region. |

| Radical Anion [C₁₄H₁₀OS]•⁻ | Strong absorption bands observed in the UV-VIS-NIR regions. researchgate.netrsc.org |

Electrochemical Oxidation Mechanisms

The electrochemical oxidation of thioxanthen-9-one derivatives is generally an irreversible process. researchgate.net Unlike the well-defined reversible reduction, oxidation involves consecutive steps, primarily targeting the sulfur atom within the thioxanthene (B1196266) core. researchgate.net The initial oxidation is followed by subsequent chemical reactions, leading to the irreversibility of the process. For the related 2-methylthioxanthen-9-one sulfoxide (B87167), the oxidation is also irreversible and involves the further oxidation of the sulfur atom. researchgate.net In contrast, the corresponding sulfone is highly resistant to oxidation, with no oxidation observed within the typical anodic potential limits. researchgate.net

Kinetic Modeling of Electrochemical Reactions

To better understand the dynamics of the electrochemical processes, kinetic models have been developed. Based on the analysis of the total charge passed during electrolysis and the established mechanism of electrochemical reduction, an empirical kinetic model was proposed for 9H-Thioxanthen-9-one, 2-methyl-. rsc.org

This model has been shown to accurately describe the time-dependent changes in optical density observed in 3D spectroelectrochemical experiments. rsc.org By fitting the experimental data to the model, it is possible to explain the observed differences in the electrochromic behavior when this compound and its derivatives are incorporated as pendant groups in electro-active polyimides. rsc.org The model provides a quantitative framework for predicting the behavior of these materials in electrochromic devices.

Applications of 9h Thioxanthen 9 One, 2 Methyl and Its Derivatives in Advanced Materials and Organic Synthesis

Photoinitiator Systems in Polymer Science

Thioxanthone and its derivatives are well-established as highly efficient photoinitiators, particularly for free-radical polymerization. nih.govresearchgate.net These compounds, including 9H-Thioxanthen-9-one, 2-methyl-, are integral to processes that utilize light to initiate chemical reactions, leading to the formation of polymers. nih.govmdpi.com This technology is widely applied in coatings, inks, adhesives, and 3D printing. mdpi.commdpi.com

Design and Synthesis of Thioxanthone-Based Photoinitiators

The design and synthesis of novel thioxanthone-based photoinitiators are driven by the need for materials with enhanced properties, such as improved light absorption and initiation efficiency. rsc.orgacs.org Scientists have developed various synthetic routes to modify the thioxanthone core, aiming to create photoinitiators sensitive to a broader spectrum of light, including the near-UV and visible regions. nih.govrsc.org

One common strategy involves the straightforward synthesis of functionalized thioxanthones in a two-step process, incorporating moieties like oxime esters. rsc.org Another approach is the synthesis of one-component photoinitiators through a simple condensation reaction between thiosalicylic acids and heterocyclic aromatic hydrocarbons. bohrium.com For instance, thioxanthone derivatives with carbazole (B46965) moieties have been synthesized and shown to be effective. mdpi.com The synthesis of polymerizable thioxanthones is also a key area of research, allowing the photoinitiator to be incorporated into the polymer backbone. google.com

Researchers have also focused on creating next-generation thioxanthone-based photoinitiators with tailored optical and charge transfer properties through computational design and subsequent synthesis. acs.org This involves coupling branches with specific electron donor and acceptor qualities to the thioxanthone substrate. acs.org For example, new amino-thioxanthone photoinitiators with different substituents on the nitrogen atom have been synthesized and characterized, showing high molar extinction coefficients and broad absorption in the visible region. rsc.org

Here is a table summarizing some synthesized thioxanthone-based photoinitiators:

| Compound Name | Synthesis Method | Key Features | Reference |

| Thioxanthrone–carbazole (TX-C) | Condensation of thiosalicylic acids and heterocyclic aromatic hydrocarbons. | One-component photoinitiator. | bohrium.com |

| 4-((methyl(9-oxo-9H-thioxanthen-2-yl)amino)methyl)phenyl acrylate (B77674) (TX-PA) | Acrylate functionalization of a thioxanthone derivative. | One-component polymerizable visible light photoinitiator. | rsc.org |

| 2-Isopropyl-7-(thiophen-2-yl)-9H-thioxanthen-9-one (ITX-Thiophene) | Suzuki coupling of 2-Bromo-7-isopropyl-9H-thioxanthen-9-one with a thiophene (B33073) boronic ester. | Tailored optical and charge transfer properties. | acs.org |

| 2-benzyl(methyl)amino-9H-thioxanthen-9-one (PI-2) | Synthesis from 2-amino-thioxanthone. | High molar extinction coefficient and broad visible light absorption. | rsc.org |

| Silicone-Thioxanthone (STX) | Nucleophilic substitution reaction of a hydroxy-functional thioxanthone and a chloropropyl-functional polysiloxane. | Multifunctional one-component visible light photoinitiator. | researchgate.net |

| Acetic acid-based thioxanthone (TXCH2COOH) | Not detailed. | Photoinitiator for free radical photopolymerization. | mdpi.com |

Efficacy in Photopolymerization Kinetics and Conversions

The efficacy of thioxanthone-based photoinitiators is evaluated by their ability to initiate photopolymerization and the resulting conversion rates of monomers into polymers. acs.orgbohrium.com These initiators have demonstrated high efficiency in curing various monomers, such as acrylates and epoxides, upon exposure to light sources like LEDs. mdpi.combohrium.com

Studies have shown that the structure of the thioxanthone derivative significantly influences its photoinitiation efficiency. mdpi.com For example, thioxanthone derivatives condensed with carbazole moieties, in combination with a tertiary amine, are excellent initiators for free-radical photopolymerization. mdpi.com The kinetics of photopolymerization are often monitored using techniques like Fourier transform real-time infrared spectroscopy to track the disappearance of monomer functional groups. mdpi.combohrium.com Research has consistently reported excellent photoinitiating efficiency and high final conversion rates for various thioxanthone-based systems. mdpi.combohrium.com

The performance of these photoinitiators can be further enhanced through synergistic effects when used in multi-component systems, for instance, with amines or iodonium (B1229267) salts. mdpi.com One-component systems, where the hydrogen-donating moiety is integrated into the thioxanthone molecule, have also been developed to improve efficiency and reduce migration. rsc.org

Below is a data table highlighting the performance of selected thioxanthone-based photoinitiators:

| Photoinitiator System | Monomer(s) | Light Source | Conversion Rate | Reference |

| TX-N-I | PEGDA, TMPTA | UV-LED | Complete curing (with co-initiator) | bohrium.com |

| TX-PA | HDDA, TMPTA, PETA | Xenon lamp (>400 nm) | High photopolymerization activity | rsc.org |

| ITX derivatives | Acrylate resin | Two-photon laser | Enhanced initiation relative to ITX | acs.org |

| PI-2 | HDDA | Xenon lamp (28 mW/cm²) | 92% (with DMA), 52% (without DMA) | rsc.org |

| STX | HDDA, TMPTA | Visible light | Efficient polymerization | researchgate.net |

| Thioxanthone derivatives with carbazole | Acrylates, Epoxides | LEDs (405 nm, 420 nm) | Excellent efficiency, high final conversions | mdpi.com |

Application in Nanolithographic Printing and 3D Structures

Thioxanthone-based photoinitiators, particularly isopropyl thioxanthone (ITX), are crucial in two-photon polymerization for nanolithographic printing and the fabrication of 3D structures. purdue.eduproquest.com This advanced manufacturing technique allows for the creation of high-resolution nanostructures. purdue.eduacs.org The unique property of ITX to both initiate and deplete polymerization is key to improving the resolution of these structures. purdue.edu

However, the development of new photoinitiating materials is necessary to reduce the power requirements for high-throughput nanomanufacturing. acs.orgacs.org To address this, researchers have synthesized novel thioxanthone-based photoinitiators with enhanced two-photon absorption cross-sections. purdue.edu For instance, modifying the ITX structure has led to a significant improvement in the writing threshold for 3D nanoprinting. purdue.edu These next-generation photoinitiators are designed with tailored optical and charge transfer properties to enhance their performance in direct laser writing (DLW) processes. acs.orgacs.org The development of photopolymerizable systems based on novel thioxanthone derivatives is also being explored for stereolithography 3D printing under visible light. mdpi.combohrium.comresearchgate.net

Multi-functional Photoinitiators and Polymer Modification

The development of multi-functional photoinitiators represents a significant advancement in polymer science, where the photoinitiator serves a dual role. mdpi.com These initiators not only start the polymerization process but also impart specific properties to the final cured polymer. mdpi.comresearchgate.net

A prime example is a silicone-thioxanthone (STX) visible light photoinitiator. mdpi.comresearchgate.net This multifunctional initiator can modify the surface properties of the cured polymer film, changing it from hydrophilic to hydrophobic. mdpi.comresearchgate.net Furthermore, it can enhance the water and acid resistance of the cured material. mdpi.comresearchgate.net The incorporation of such photoinitiators into the polymer network also offers benefits like low odor, non-toxicity, and reduced migration, which is particularly important for applications in food packaging and biomedical fields. mdpi.comrsc.org

The design of these multi-functional photoinitiators often involves incorporating specific functional groups into the thioxanthone structure. mdpi.com For instance, a silicone-containing photoinitiator can introduce properties like good chemical and thermal stability, weather resistance, and a low friction coefficient to the polymer. mdpi.com

Organic Electronics and Optoelectronic Devices

Thioxanthone derivatives have emerged as promising materials for organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs). nih.govnih.gov Their unique electronic properties make them suitable for use as emitters in these devices.

Thermally Activated Delayed Fluorescence (TADF) Emitters for OLEDs

A key application of thioxanthone derivatives in OLEDs is as Thermally Activated Delayed Fluorescence (TADF) emitters. nih.govresearchgate.net TADF materials can achieve nearly 100% internal quantum efficiency by converting non-emissive triplet excitons into emissive singlet excitons through a process called reverse intersystem crossing (RISC). researchgate.net This is made possible by a small energy gap between the lowest singlet and triplet excited states (ΔEST). nih.govresearchgate.net

Scientists have successfully synthesized novel TADF emitters by combining an electron-transporting thioxanthone moiety with a hole-transporting moiety. nih.gov These donor-acceptor (D-A) type molecules exhibit efficient solid-state luminescence. nih.gov OLEDs based on these thioxanthone derivatives have demonstrated high performance, with external quantum efficiencies (EQEs) reaching up to 21.5%. nih.gov

The design of TADF emitters often involves modifying the thioxanthone core with different donor groups to tune the optoelectronic properties. nih.gov For example, derivatives of thioxanthone and carbazole have been shown to exhibit blue TADF, leading to OLEDs with high EQEs. nih.govacs.org Further modifications have resulted in even higher efficiencies. nih.govacs.org Researchers are also developing solution-processable TADF conjugated polymers based on thioxanthone derivatives for the fabrication of efficient OLEDs via solution-based methods. nih.govrsc.org

Here is a data table of some thioxanthone-based TADF emitters and their performance in OLEDs:

| TADF Emitter | Key Feature | OLED Performance (Max. EQE) | Reference |

| TXO-PhCz | Small ΔEST, efficient solid-state luminescence | 21.5% | nih.gov |

| TXO-TPA | Small ΔEST, efficient solid-state luminescence | 21.5% | nih.gov |

| Carbazole and thioxanthone derivative | Blue TADF | 11.2% | nih.govacs.org |

| Modified carbazole and thioxanthone derivatives | Improved molecular structure | 24.4% | nih.govacs.org |

| 4,5-TXO-PhCz | Reduced delayed fluorescence lifetime | 18.6% | researchgate.net |

| PCTXO (polymer) | Solution-processable, deep orange emission | 10.44% | nih.gov |

Electrochromic Polyimides and Devices

Polyimides incorporating 2-methyl-9H-thioxanthen-9-one derivatives as pendant groups have been synthesized and shown to exhibit promising electrochromic properties. rsc.org These electro-active polyimides are capable of reversible color changes upon the application of an electrical potential, a phenomenon rooted in the redox activity of the thioxanthenone moiety.

The synthesis of these advanced polymers involves the preparation of diamine monomers containing the 2-methyl-9H-thioxanthen-9-one unit, followed by polycondensation with a dianhydride to form a poly(amic acid) precursor, which is then chemically or thermally imidized. rsc.org A notable example involves the synthesis of polyimides from 2-{bis(4-aminophenyl)aminomethyl}-9H-thioxanthene-9-one. rsc.org The resulting polyimides demonstrate high thermal stability, with no significant weight loss observed at temperatures up to 400 °C. rsc.org

The electrochromic behavior of these polyimides is characterized by the appearance of new absorption bands in the visible and near-infrared (NIR) regions of the electromagnetic spectrum upon electrochemical reduction. rsc.org For instance, a polyimide with a pendant 9H-thioxanthene-9-one group displays distinct absorption bands at 363, 409, and 683 nm when subjected to a negative potential sweep. rsc.org These changes are attributed to the formation of stable radical anions of the pendant thioxanthenone groups within the polymer matrix. rsc.orgrsc.org The reversible nature of this process allows for the development of electrochromic devices that can modulate light transmission.

Spectroelectrochemical studies on the model compound, 2-methyl-9H-thioxanthen-9-one, have been crucial in understanding the electrochromic mechanism of the corresponding polyimides. rsc.orgrsc.org These studies confirm that the electrochemical reduction of the thioxanthenone core is responsible for the observed color changes, providing a solid foundation for the rational design of new electrochromic materials. rsc.org

Table 1: Electrochromic Properties of a Polyimide with Pendant 9H-Thioxanthene-9-one Groups

| Property | Value |

| Thermal Stability | Up to 400 °C rsc.org |

| Reduction Potentials | Reversible electron transfer at low negative potentials rsc.org |

| Absorption Bands (Reduced State) | 363 nm, 409 nm, 683 nm rsc.org |

| Origin of Electrochromism | Formation of radical anions of pendant groups rsc.org |

Redox-Active Labels in Biosensors (e.g., Electrochemical Genosensors)

The inherent redox activity of the thioxanthen-9-one (B50317) scaffold makes its derivatives excellent candidates for use as redox-active labels in electrochemical biosensors, particularly in the development of genosensors for DNA detection. These labels can be attached to biomolecules, and their electrochemical signals can be used to quantify the concentration of the target analyte.

While direct studies on 2-methyl-9H-thioxanthen-9-one for this specific application are emerging, research on closely related analogues, such as 9H-thioxanthen-9-one S,S-dioxide, provides strong evidence for the utility of this class of compounds. doi.org These derivatives can be functionalized to enable their conjugation to DNA probes. Upon hybridization of the probe with the target DNA sequence on an electrode surface, the electrochemical signal from the thioxanthenone label can be measured, allowing for sensitive and specific detection.

The electrochemical reduction of 2-methyl-9H-thioxanthen-9-one and its S,S-dioxide has been studied in detail, revealing the formation of persistent radical anions and, in the case of the S,S-dioxide, a dianion. rsc.org These species exhibit strong absorption in the UV-VIS-NIR region, which can also be exploited for spectroelectrochemical detection methods. rsc.org The well-defined and reversible redox behavior of these compounds is a key requirement for their application as reliable labels in biosensors.

Table 2: Electrochemical Properties of 2-Methyl-9H-thioxanthen-9-one and its S,S-Dioxide Relevant to Biosensor Applications

| Compound | Redox Process | Key Characteristics |

| 2-Methyl-9H-thioxanthen-9-one | Formation of a persistent radical anion | Strong absorption in the UV-VIS-NIR region rsc.org |

| 2-Methyl-9H-thioxanthen-9-one S,S-dioxide | Formation of a persistent radical anion and dianion | Strong absorption in the UV-VIS-NIR region rsc.org |

Dielectric Working Layers in Resistive Memory Devices

The same electro-active polyimides derived from 2-methyl-9H-thioxanthen-9-one that exhibit electrochromism are also being investigated for their potential use as dielectric working layers in resistive memory devices, also known as memristors. researchgate.net These devices, which can switch between high and low resistance states, are promising for next-generation non-volatile memory applications. doi.orgresearchgate.net

The development of polyimides with pendant 9H-thioxanthen-9-one and its S,S-dioxide derivatives represents a significant step towards the realization of organic-based resistive memory. researchgate.net The optical and electrical properties of thin films of these polyimides have been characterized, and their band gaps have been estimated, providing crucial data for their integration into memory device architectures. researchgate.net The high thermal stability of these polyimides is an additional advantage for their application in electronic devices. rsc.org

Role as Chemical Intermediates and Building Blocks in Organic Synthesis

Beyond its applications in materials science, 9H-Thioxanthen-9-one, 2-methyl- serves as a valuable and versatile building block in organic synthesis, providing access to a wide range of more complex molecular architectures.

Precursors for Complex Heterocyclic Compound Synthesis

The 2-methyl-9H-thioxanthen-9-one scaffold is a key starting material for the synthesis of a variety of complex heterocyclic compounds. Its chemical structure allows for functionalization at multiple positions, enabling the construction of diverse molecular libraries with potential applications in medicinal chemistry and materials science.